H-D-Tyr(tBu)-OH H-D-Tyr(tBu)-OH
Brand Name: Vulcanchem
CAS No.: 186698-58-8
VCID: VC21541774
InChI: InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Molecular Formula: C13H19NO3
Molecular Weight: 237.29 g/mol

H-D-Tyr(tBu)-OH

CAS No.: 186698-58-8

Cat. No.: VC21541774

Molecular Formula: C13H19NO3

Molecular Weight: 237.29 g/mol

* For research use only. Not for human or veterinary use.

H-D-Tyr(tBu)-OH - 186698-58-8

CAS No. 186698-58-8
Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
IUPAC Name (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Standard InChI InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Standard InChI Key SNZIFNXFAFKRKT-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)[O-])[NH3+]
SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]

Chemical Structure and Properties

Molecular Structure

H-D-Tyr(tBu)-OH possesses a well-defined chemical structure characterized by the following properties:

  • CAS Number: 186698-58-8

  • Molecular Formula: C₁₃H₁₉NO₃

  • Molecular Weight: 237.3 g/mol

  • Chemical Name: (2R)-2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid

  • Canonical SMILES: CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N

The compound features a D-tyrosine core with a tert-butyl protecting group attached to the phenolic oxygen. The stereochemistry at the alpha carbon is in the R configuration, distinguishing it from the naturally occurring L-tyrosine derivatives.

Physical and Chemical Properties

H-D-Tyr(tBu)-OH exhibits several notable physical and chemical properties that influence its handling and application in research settings:

PropertyValue
Density1.1±0.1 g/cm³
Boiling Point374.5±32.0 °C at 760 mmHg
Flash Point180.3±25.1 °C
LogP2.26
Exact Mass237.136490
Physical StateSolid
Storage Condition2-8°C

The compound's moderately lipophilic nature, as indicated by its LogP value of 2.26, influences its solubility characteristics and interactions with biological systems. This property is particularly relevant when considering its application in peptide synthesis and biological assays.

Preparation and Synthesis

Stock Solution Preparation

The preparation of stock solutions is a critical step in utilizing H-D-Tyr(tBu)-OH for research applications. The following table provides a comprehensive guide for preparing stock solutions at different concentrations:

Concentration1 mg5 mg10 mg
1 mM4.2141 mL21.0704 mL42.1408 mL
5 mM0.8428 mL4.2141 mL8.4282 mL
10 mM0.4214 mL2.107 mL4.2141 mL

These calculations are based on the molecular weight of 237.3 g/mol and provide researchers with precise volumes needed to achieve the desired molarities from different amounts of the starting material.

Synthetic Methods

While the search results don't provide explicit synthetic routes for H-D-Tyr(tBu)-OH, the synthesis typically involves the protection of the phenolic hydroxyl group of D-tyrosine with a tert-butyl group. This is commonly achieved through reaction with isobutylene under acidic conditions or with tert-butyl-containing reagents such as di-tert-butyl dicarbonate in the presence of appropriate catalysts.

The synthesis must account for the stereochemistry of the starting D-tyrosine to ensure retention of the D-configuration at the alpha carbon during the protection process. Quality control measures typically include chiral HPLC to confirm the absence of racemization during synthesis.

Applications in Research

Peptide Synthesis Applications

H-D-Tyr(tBu)-OH serves as a valuable building block in peptide synthesis, particularly in situations requiring the incorporation of D-tyrosine residues with protected side chains. The tert-butyl group protection strategy allows for selective deprotection during peptide synthesis, enabling precise control over the reactivity of functional groups.

In solid-phase peptide synthesis, H-D-Tyr(tBu)-OH can be incorporated into growing peptide chains using standard coupling reagents. The tert-butyl protecting group remains stable under the basic conditions used for Fmoc removal but can be selectively removed under acidic conditions typically employed in the final cleavage step.

Biochemical Research

As a tyrosine derivative, H-D-Tyr(tBu)-OH may have applications in studies related to amino acid metabolism and protein function. Amino acid derivatives have been commercially used as ergogenic supplements, influencing the secretion of anabolic hormones, providing fuel during exercise, enhancing mental performance during stress-related tasks, and preventing exercise-induced muscle damage .

Research studies have recognized compounds like H-D-Tyr(tBu)-OH to be potentially beneficial as ergogenic dietary substances, though specific applications of this particular compound in such contexts would require further investigation and validation.

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